molecular formula C18H12F2N4O3S B2987301 N-(2,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893999-00-3

N-(2,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2987301
CAS RN: 893999-00-3
M. Wt: 402.38
InChI Key: PKLGTWKSUYJFDD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is known for its unique chemical structure, which makes it a promising candidate for developing new drugs with improved efficacy and safety profiles.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of pyridazin-3-one derivatives, including those involving reactions with active methylene compounds like cyanoacetic acid, has been established. These derivatives have been explored for their potential in forming fused azines and other heterocyclic compounds, which are crucial in medicinal chemistry for their biological activities (H. M. Ibrahim & H. Behbehani, 2014).

Potential Therapeutic Applications

  • Sulfonamide derivatives, known for their wide range of biological activities, have been synthesized and evaluated for their antimicrobial properties. This includes the exploration of sulfamoyl moieties in heterocyclic compounds for potential use as antimicrobial agents, indicating the broad applicability of sulfonamide-based compounds in therapeutic settings (E. Darwish et al., 2014).

Material Science Applications

  • In the field of materials science, transparent aromatic polyimides derived from thiophenyl-substituted benzidines have been synthesized for their high refractive index and small birefringence, along with good thermomechanical stabilities. These materials are significant for optical applications where high performance and stability are required (P. Tapaswi et al., 2015).

Drug Development and Pharmacology

  • The design and pharmacological evaluation of compounds as inhibitors for specific enzymes, such as glutaminase, highlight the ongoing efforts in drug discovery to target specific pathways in disease mechanisms. Analogues of BPTES, a known glutaminase inhibitor, have been synthesized and evaluated, providing insights into structure-activity relationships and potential for improved drug candidates (K. Shukla et al., 2012).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O3S/c19-12-4-5-16(14(20)9-12)21-17(25)10-28-18-7-6-15(22-23-18)11-2-1-3-13(8-11)24(26)27/h1-9H,10H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLGTWKSUYJFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide

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